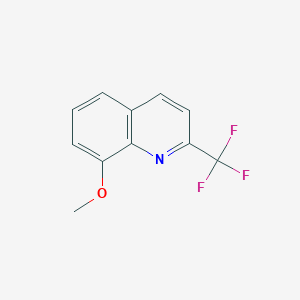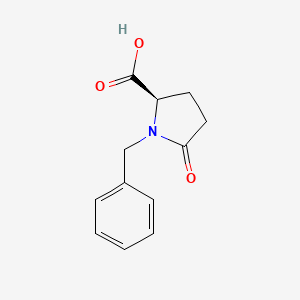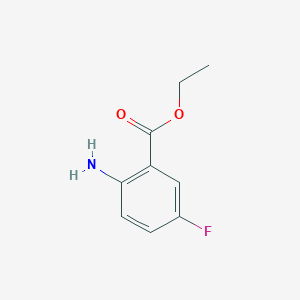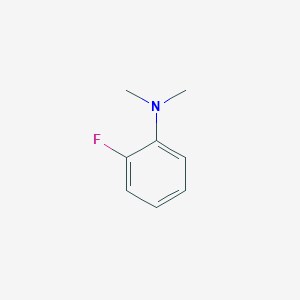
8-Methoxy-2-(trifluoromethyl)quinoline
Descripción general
Descripción
8-Methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature . The compound is part of the quinoline family, which is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3 resulted in the mixture of 7-, 5-, and 8-dimethylphosphano derivatives .Molecular Structure Analysis
The molecular structure of 8-Methoxy-2-(trifluoromethyl)quinoline can be represented by the Inchi Code: 1S/C11H8F3NO/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3, (H,15,16) .Chemical Reactions Analysis
Quinoline compounds, including 8-Methoxy-2-(trifluoromethyl)quinoline, are known to undergo electrophilic and nucleophilic substitution reactions . The trifluoromethyl group in particular has been shown to be crucial in generating selective and potent novel endochin-like quinolones (ELQs) .Physical And Chemical Properties Analysis
8-Methoxy-2-(trifluoromethyl)quinoline is a solid substance at room temperature . It has a molecular weight of 227.18 .Aplicaciones Científicas De Investigación
Synthesis and Properties
Fluorinated quinolines, including 8-Methoxy-2-(trifluoromethyl)quinoline, have been synthesized using a variety of methods, such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The trifluoromethyl group in the quinoline structure enhances the biological activity of the compounds .
Antibacterial Activity
Quinolines, including fluorinated ones, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Antineoplastic Activity
Fluorinated quinolines have shown antineoplastic activity, making them useful in the field of cancer research . They could be used in the development of new cancer therapies.
Antiviral Activity
Quinolines have also been found to exhibit antiviral activities . This suggests that 8-Methoxy-2-(trifluoromethyl)quinoline could potentially be used in the development of antiviral drugs.
Enzyme Inhibition
Quinolines have been found to inhibit various enzymes . This property could be exploited in the development of drugs that work by inhibiting specific enzymes.
Use in Agriculture
Some fluorinated quinolines have found application in agriculture . It’s possible that 8-Methoxy-2-(trifluoromethyl)quinoline could also be used in this field.
Components for Liquid Crystals
Fluorinated quinolines have been used as components for liquid crystals . This suggests potential applications of 8-Methoxy-2-(trifluoromethyl)quinoline in the field of materials science.
Use in Cyanine Dyes
Quinolines have been used in the production of cyanine dyes . This indicates that 8-Methoxy-2-(trifluoromethyl)quinoline could potentially be used in dye production.
Mecanismo De Acción
Biochemical Pathways
Quinoline derivatives have been implicated in various biochemical pathways, including those involving oxidative stress and lipid peroxidation
Result of Action
It’s worth noting that quinoline derivatives have been studied for their potential anti-parasitic effects, among other biological activities
Safety and Hazards
Direcciones Futuras
The growing interest in fluorinated derivatives of quinolines, including 8-Methoxy-2-(trifluoromethyl)quinoline, stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Some promising quinoline derivatives are currently under clinical trials, representing an excellent platform for the design of new potent, selective, effective, and safe antimalarial drugs against emergent resistance malarial models .
Propiedades
IUPAC Name |
8-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-16-8-4-2-3-7-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYHZEVXRSWJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-(trifluoromethyl)quinoline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)



![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)


![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)
![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)